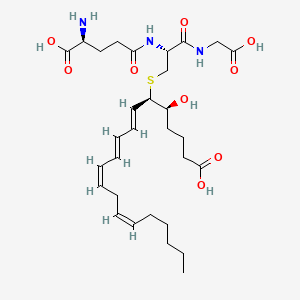

Leukotriene C4

Description

Properties

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-NXOLIXFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903946 | |

| Record name | Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72025-60-6 | |

| Record name | Leukotriene C4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72025-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene C4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072025606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene C4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUKOTRIENE C4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CU6TT9V48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Mediator: An In-depth Technical Guide to the Discovery of Slow-Reacting Substance of Anaphylaxis (SRS-A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery of the Slow-Reacting Substance of Anaphylaxis (SRS-A), a crucial milestone in understanding the pathophysiology of allergic reactions and asthma. This document delves into the foundational experiments, methodologies, and the eventual chemical characterization of SRS-A as the cysteinyl leukotrienes, offering a detailed resource for researchers and professionals in the field.

Introduction: Beyond Histamine (B1213489)

In the early 20th century, histamine was considered the primary mediator of anaphylactic shock. However, astute observations by researchers suggested the existence of other biologically active substances. The landmark discovery of a "slow-reacting substance" set the stage for a new chapter in allergy and inflammation research, ultimately leading to the development of a novel class of therapeutics.

The Dawn of Discovery: Early Experiments

The story of SRS-A begins in the late 1930s with the work of Wilhelm Feldberg and Charles Kellaway. Their experiments, along with the subsequent definitive characterization by Walter Brocklehurst, laid the groundwork for decades of research.

Initial Identification of a "Slow-Reacting Substance" (Feldberg & Kellaway, 1938)

Feldberg and Kellaway, while investigating the effects of cobra venom on perfused guinea pig lungs, observed a phenomenon distinct from the rapid contraction induced by histamine. They identified a substance that caused a slower, more sustained contraction of the guinea pig ileum smooth muscle.

Experimental Protocol: Perfused Guinea Pig Lung (Feldberg & Kellaway, 1938)

This protocol describes the initial method used to demonstrate the release of a bioactive substance from the lungs.

-

Animal Model: Guinea pig.

-

Apparatus: The lungs were isolated and perfused via a cannula inserted into the pulmonary artery. The perfusion fluid was a modified Tyrode's solution (a physiological salt solution).

-

Procedure:

-

The guinea pig was euthanized, and the lungs were carefully excised.

-

A cannula was tied into the pulmonary artery for perfusion, and another into the trachea for ventilation.

-

The lungs were placed in a humidified, temperature-controlled chamber (37°C).

-

Perfusion was established with Tyrode's solution at a constant rate.

-

Cobra venom was added to the perfusion fluid.

-

The perfusate (the fluid that passed through the lungs) was collected at timed intervals.

-

-

Bioassay: The collected perfusate was tested on an isolated strip of guinea pig ileum suspended in an organ bath containing Tyrode's solution. The contraction of the ileum was recorded on a kymograph.

Linking SRS to Anaphylaxis (Kellaway & Trethewie, 1940)

Two years later, Kellaway and Everton Trethewie demonstrated that a similar slow-reacting substance was released during an anaphylactic reaction, not just in response to venom. This crucial link established the relevance of this substance in allergic responses.[1][2][3]

Experimental Protocol: Antigen-Induced Release from Sensitized Lungs (Kellaway & Trethewie, 1940)

This modified protocol was designed to mimic an allergic reaction in the laboratory.

-

Sensitization: Guinea pigs were sensitized by injecting them with a foreign protein (e.g., egg albumin) several weeks prior to the experiment. This allows the immune system to develop antibodies.

-

Apparatus and Procedure: The perfused lung setup was similar to that used by Feldberg and Kellaway.

-

Antigen Challenge: Instead of cobra venom, the specific antigen (egg albumin) was introduced into the perfusion fluid of the sensitized guinea pig lungs.

-

Bioassay: The perfusate was collected and tested on the isolated guinea pig ileum as previously described.

Definitive Characterization and Naming: SRS-A (Brocklehurst, 1960)

Walter Brocklehurst's meticulous work in 1960 solidified the identity of this substance and gave it the name "Slow-Reacting Substance of Anaphylaxis" (SRS-A).[4][5][6] He definitively distinguished it from histamine by demonstrating that its activity was not blocked by antihistamines.[4]

Experimental Protocol: Bioassay and Pharmacological Distinction (Brocklehurst, 1960)

Brocklehurst refined the bioassay and used pharmacological tools to differentiate SRS-A from histamine.

-

Tissue Preparation: Isolated guinea pig ileum was suspended in a 10 mL organ bath containing Tyrode's solution at 37°C, bubbled with air.

-

Pharmacological Blockade: The antihistamine mepyramine maleate (B1232345) (10⁻⁶ g/mL) was added to the organ bath to block the action of any histamine present in the samples.

-

Bioassay Procedure:

-

A baseline was established on the kymograph.

-

Known concentrations of histamine were added to confirm the effectiveness of the mepyramine blockade (no contraction should be observed).

-

Samples of perfusate from antigen-challenged lungs were added to the bath.

-

The slow, sustained contraction characteristic of SRS-A was recorded.

-

-

Quantification: The activity of SRS-A was quantified in "units," where one unit was defined as the amount of SRS-A that produced a contraction of the guinea pig ileum equal in height to that produced by 5 ng of histamine base (in the absence of an antihistamine).

Quantitative Data from Early Discoveries

The following tables summarize the key quantitative findings from the seminal early studies, highlighting the distinct pharmacological profiles of histamine and SRS-A.

| Parameter | Histamine | SRS-A | Reference |

| Onset of Contraction | Rapid (within seconds) | Slow and delayed (30-60 seconds) | Brocklehurst, 1960 |

| Duration of Contraction | Short-lived | Prolonged and sustained | Brocklehurst, 1960 |

| Effect of Antihistamines (Mepyramine) | Blocked | Unaffected | Brocklehurst, 1960 |

Table 1: Comparison of the Pharmacological Effects of Histamine and SRS-A on Guinea Pig Ileum.

Unraveling the Chemical Identity: The Leukotrienes

For decades, the chemical structure of SRS-A remained a mystery. It was known to be an acidic, sulfur-containing lipid, but its exact composition was elusive. In 1979, Bengt Samuelsson and his colleagues made a groundbreaking discovery: they identified SRS-A as a mixture of novel compounds derived from arachidonic acid, which they named leukotrienes .[6] Specifically, SRS-A is composed of the cysteinyl leukotrienes : LTC₄, LTD₄, and LTE₄.[7]

Purification and Structural Elucidation

The path to identifying the structure of SRS-A involved a combination of advanced purification techniques and analytical methods.

Experimental Workflow: Purification and Characterization of SRS-A

Caption: Workflow for the purification and structural elucidation of SRS-A.

The Arachidonic Acid Cascade and Leukotriene Synthesis

The discovery of the chemical nature of SRS-A revealed its origin from the metabolism of arachidonic acid, a fatty acid found in cell membranes. The synthesis of cysteinyl leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO).

Signaling Pathway: Biosynthesis of Cysteinyl Leukotrienes

Caption: Biosynthetic pathway of cysteinyl leukotrienes from arachidonic acid.

Mechanism of Action: Cysteinyl Leukotriene Receptors

The biological effects of the cysteinyl leukotrienes are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT₁ and CysLT₂ receptors. The activation of these receptors on smooth muscle cells, particularly in the airways, leads to the characteristic bronchoconstriction seen in asthma.

Signaling Pathway: Cysteinyl Leukotriene Receptor Signaling

Caption: Simplified signaling pathway of cysteinyl leukotrienes via the CysLT₁ receptor.

Conclusion and Future Directions

The discovery of SRS-A and its identification as the cysteinyl leukotrienes fundamentally changed our understanding of allergic inflammation and asthma. This knowledge paved the way for the development of leukotriene receptor antagonists and synthesis inhibitors, which are now established therapies for these conditions. Ongoing research continues to explore the diverse roles of leukotrienes in various inflammatory diseases, promising further therapeutic innovations. This historical and technical overview serves as a testament to the importance of fundamental research in driving clinical advancements.

References

- 1. cmaj.ca [cmaj.ca]

- 2. atsjournals.org [atsjournals.org]

- 3. NEW ORIGINAL ANTIHISTAMINE BILASTINE IN THE TREATMENT OF ALLERGIC RHINITIS | Krivopalov | Meditsinskiy sovet = Medical Council [med-sovet.pro]

- 4. academic.oup.com [academic.oup.com]

- 5. atsjournals.org [atsjournals.org]

- 6. Our perception of the mast cell from Paul Ehrlich to now - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Slow-reacting substance of anaphylaxis - Wikipedia [en.wikipedia.org]

A Historical Perspective on Leukotriene Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the field of leukotriene research, from the early observations of a mysterious smooth muscle-contracting substance to the elucidation of the complex signaling pathways and the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of the foundational discoveries in this critical area of inflammatory biology.

Historical Perspective: From "Slow-Reacting Substance" to Leukotrienes

The story of leukotrienes begins not with their discovery, but with the observation of their potent biological activity. In 1938, Wilhelm Feldberg and Charles Kellaway were investigating the effects of cobra venom on lung tissue when they identified a substance that caused a slow, sustained contraction of smooth muscle, distinct from the rapid effects of histamine (B1213489).[1] They aptly named this unidentified factor "Slow-Reacting Substance" or SRS.[1] Two years later, Kellaway and Everton Trethewie demonstrated that a similar substance was released during anaphylactic shock, leading to the designation "Slow-Reacting Substance of Anaphylaxis" (SRS-A).[1]

For decades, the chemical nature of SRS-A remained elusive. A significant breakthrough came in the 1950s when Walter Brocklehurst further characterized SRS-A, showing that its release from sensitized guinea pig lungs was triggered by specific antigens and that its activity was not blocked by antihistamines.[1] This firmly established SRS-A as a distinct and important mediator in allergic reactions.[1]

The true identity of SRS-A was finally unveiled in 1979 by Swedish biochemist Bengt Samuelsson and his colleagues.[2] Through meticulous biochemical studies, they determined that SRS-A was not a single substance but a family of related molecules derived from arachidonic acid.[3] Samuelsson coined the term "leukotriene" to reflect their origin in leukocytes and their characteristic three conjugated double bonds (a triene).[2] This seminal work, which led to a Nobel Prize in Physiology or Medicine in 1982 for Samuelsson, Sune Bergström, and John Vane, opened the floodgates for our modern understanding of these potent inflammatory mediators.[4]

Subsequent research rapidly characterized the different types of leukotrienes, primarily the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which constitute SRS-A, and leukotriene B₄ (LTB₄).[3][5][6] The enzymes involved in their biosynthesis, most notably 5-lipoxygenase (5-LO), were also identified, providing crucial targets for therapeutic intervention.[2][7] The discovery of specific receptors for both cysteinyl leukotrienes (CysLT₁R and CysLT₂R) and LTB₄ (BLT₁ and BLT₂) further clarified their mechanisms of action and paved the way for the development of receptor antagonist drugs.[2][8]

Biochemistry of Leukotrienes

Leukotrienes are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid that is released from cell membrane phospholipids (B1166683) by the action of phospholipase A₂.[2][9] The biosynthesis of all leukotrienes begins with the action of the enzyme 5-lipoxygenase (5-LO) in conjunction with its activating protein, 5-lipoxygenase-activating protein (FLAP).[10]

The 5-Lipoxygenase Pathway

The 5-LO enzyme catalyzes the initial two steps in leukotriene formation:

-

Oxygenation: 5-LO incorporates molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[10]

-

Dehydration: 5-LO then converts 5-HPETE into the unstable epoxide intermediate, leukotriene A₄ (LTA₄).[2][10]

LTA₄ serves as a crucial branching point in the pathway, leading to the formation of either LTB₄ or the cysteinyl leukotrienes.

Formation of Leukotriene B₄ (LTB₄)

In cells that express the enzyme LTA₄ hydrolase, such as neutrophils, LTA₄ is hydrolyzed to form leukotriene B₄ (LTB₄).[2] LTB₄ is a potent chemoattractant for neutrophils and other leukocytes, playing a key role in the recruitment of inflammatory cells to sites of injury or infection.[3][11]

Formation of Cysteinyl Leukotrienes (LTC₄, LTD₄, and LTE₄)

In cells expressing LTC₄ synthase, such as mast cells and eosinophils, LTA₄ is conjugated with the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine) to form leukotriene C₄ (LTC₄).[2] LTC₄ is then sequentially metabolized extracellularly to LTD₄ by the removal of the glutamic acid residue, and further to LTE₄ by the removal of glycine (B1666218).[3] Together, LTC₄, LTD₄, and LTE₄ are known as the cysteinyl leukotrienes and are the primary components of SRS-A.[3][6] They are potent bronchoconstrictors, increase vascular permeability, and stimulate mucus secretion, making them key mediators in asthma and allergic rhinitis.[3][7]

Experimental Protocols

The following sections detail the methodologies for key experiments that were instrumental in the historical research and characterization of leukotrienes.

Bioassay for Slow-Reacting Substance of Anaphylaxis (SRS-A) using Guinea Pig Ileum

This bioassay was the cornerstone for the initial detection and quantification of SRS-A activity before its chemical structure was known.

Principle: The contractility of the isolated guinea pig ileum smooth muscle is measured in response to the application of a sample containing SRS-A. The slow, sustained contraction is characteristic of SRS-A and is differentiated from the rapid, transient contraction induced by histamine by performing the assay in the presence of an antihistamine.

Methodology:

-

Tissue Preparation:

-

A male guinea pig (approximately 400 g) is euthanized.

-

A segment of the terminal ileum is excised and placed in Tyrode's physiological salt solution.

-

A 2-3 cm piece of the ileum is mounted in a thermostatically controlled organ bath (37°C) containing Tyrode's solution and aerated with a mixture of 95% O₂ and 5% CO₂.

-

One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic transducer to record contractions on a kymograph or polygraph.

-

The tissue is allowed to equilibrate for at least 30 minutes, with the Tyrode's solution being changed every 10-15 minutes.

-

-

Assay Procedure:

-

An antihistamine (e.g., mepyramine maleate, 10⁻⁶ M) is added to the organ bath to block the effects of any histamine present in the sample.

-

A baseline recording of the ileum's tone is established.

-

A known volume of the sample suspected to contain SRS-A is added to the organ bath.

-

The contractile response is recorded. A positive response for SRS-A is a slow onset, sustained contraction.

-

The tissue is washed with fresh Tyrode's solution to allow it to return to its baseline tone.

-

For quantification, a standard curve can be generated using a reference standard of SRS-A or a known concentration of a leukotriene (e.g., LTD₄). The response to the unknown sample is then compared to the standard curve.

-

Isolation and Purification of Leukotrienes from Leukocytes

The following protocol is a generalized representation of the methods used in the late 1970s and early 1980s for the isolation of leukotrienes.

Principle: Leukocytes, a primary source of leukotrienes, are stimulated to produce these lipid mediators. The leukotrienes are then extracted from the cell suspension and purified using chromatographic techniques.

Methodology:

-

Leukocyte Preparation:

-

Human peripheral blood is collected in the presence of an anticoagulant (e.g., heparin).

-

Leukocytes are isolated by dextran (B179266) sedimentation followed by hypotonic lysis of contaminating red blood cells.

-

The isolated leukocytes are washed and resuspended in a buffered salt solution.

-

-

Stimulation of Leukotriene Production:

-

The leukocyte suspension is warmed to 37°C.

-

Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187) and arachidonic acid.

-

The incubation is carried out for a specific period (e.g., 15-30 minutes).

-

-

Extraction:

-

The reaction is stopped by the addition of a cold solvent, such as ethanol (B145695) or methanol, to precipitate proteins.

-

The mixture is centrifuged to remove the precipitated protein.

-

The supernatant, containing the leukotrienes, is collected.

-

The solvent is evaporated under reduced pressure.

-

-

Purification:

-

Silicic Acid Chromatography: The crude extract is first fractionated on a silicic acid column. Elution with solvents of increasing polarity allows for the separation of different lipid classes.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing leukotriene activity (as determined by bioassay or UV spectrophotometry) are further purified by RP-HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of methanol, water, and an organic acid (e.g., acetic acid) to improve resolution. The elution of leukotrienes is monitored by their characteristic UV absorbance at 280 nm (for cysteinyl leukotrienes) or 270 nm (for LTB₄).

-

Structural Elucidation of Leukotrienes

The determination of the precise chemical structures of the leukotrienes was a monumental achievement that relied on a combination of analytical techniques.

Principle: Purified leukotrienes are subjected to various spectroscopic and chemical analyses to determine their elemental composition, molecular weight, and the arrangement of atoms within the molecule.

Methodology:

-

Ultraviolet (UV) Spectroscopy: The purified leukotrienes exhibit a characteristic UV absorption spectrum due to their conjugated triene system. This was a key feature used to monitor their purification and provided initial structural clues. For example, the cysteinyl leukotrienes show a characteristic absorption maximum around 280 nm.

-

Amino Acid Analysis: For the cysteinyl leukotrienes, acid hydrolysis followed by amino acid analysis was used to identify the constituent amino acids of the peptide side chain (glutamic acid, cysteine, and glycine for LTC₄).

-

Mass Spectrometry (MS): Mass spectrometry was crucial for determining the molecular weight of the leukotrienes and for obtaining information about their fragmentation patterns, which helped in piecing together the structure. Both electron impact (EI) and fast atom bombardment (FAB) mass spectrometry were employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provided detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the connectivity of the atoms and the stereochemistry of the double bonds.

Quantitative Data Summary

The following tables summarize key quantitative data from early leukotriene research.

| Parameter | Leukotriene | Value | Assay/Method |

| Biological Potency | SRS-A (LTD₄) | ~1000x more potent than histamine | Guinea Pig Ileum Contraction |

| Receptor Binding Affinity (Kd) | [³H]-LTD₄ | ~0.1-1 nM | Radioligand Binding on Guinea Pig Lung Membranes |

| [³H]-LTB₄ | ~0.1-0.5 nM | Radioligand Binding on Human Neutrophil Membranes | |

| 5-Lipoxygenase Activity | |||

| Km for Arachidonic Acid | 5-LO | ~10-20 µM | In vitro enzyme assay |

| IC₅₀ of Inhibitors | |||

| Nordihydroguaiaretic acid (NDGA) | 5-LO | ~1-5 µM | In vitro enzyme assay |

| Zileuton | 5-LO | ~0.5-1 µM | In vitro enzyme assay |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Signaling Pathways

Leukotrienes exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.

LTB₄ Signaling Pathway

Leukotriene B₄ primarily signals through the high-affinity BLT₁ receptor, which is predominantly expressed on leukocytes.[1]

Caption: LTB₄ signaling through the BLT₁ receptor.

Binding of LTB₄ to the BLT₁ receptor activates heterotrimeric G proteins (primarily Gαi and Gαq), leading to the activation of phospholipase C (PLC).[4][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2] These events, along with the activation of mitogen-activated protein kinase (MAPK) cascades, culminate in cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1]

Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) signal primarily through the CysLT₁ receptor, which is found on smooth muscle cells, eosinophils, and mast cells.[14]

Caption: Cysteinyl leukotriene signaling via the CysLT₁ receptor.

Activation of the CysLT₁ receptor by cysteinyl leukotrienes, with a potency order of LTD₄ > LTC₄ > LTE₄, also couples to Gαq.[14] This initiates the same PLC-IP₃-DAG signaling cascade as described for LTB₄, leading to an increase in intracellular calcium.[9][15] In smooth muscle cells, this rise in calcium is the primary trigger for contraction, leading to bronchoconstriction.[16] In endothelial cells, this signaling pathway leads to cell contraction and increased vascular permeability.[15]

Conclusion

The journey from the initial observation of SRS-A to the detailed molecular understanding of the leukotriene family represents a triumph of biomedical research. This in-depth technical guide has provided a historical overview, detailed the foundational experimental protocols, summarized key quantitative data, and illustrated the core signaling pathways. This knowledge has not only illuminated fundamental mechanisms of inflammation and allergy but has also led to the successful development of leukotriene-modifying drugs that have improved the lives of millions of patients with asthma and other inflammatory diseases. The ongoing research in this field continues to uncover new roles for leukotrienes in a variety of diseases, promising further therapeutic advancements in the future.

References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteinyl Leukotriene Pathway and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteinyl leukotrienes and their receptors: cellular distribution and function in immune and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsjournals.org [atsjournals.org]

- 8. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 11. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 13. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 14. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 15. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human T(H)2 cells respond to cysteinyl leukotrienes through selective expression of cysteinyl leukotriene receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Leukotriene C4 Synthesis Pathway: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the enzymatic cascade from arachidonic acid to the potent inflammatory mediator, leukotriene C4, tailored for researchers, scientists, and drug development professionals.

The synthesis of this compound (LTC4) from arachidonic acid is a critical inflammatory pathway implicated in a range of pathologies, most notably asthma and allergic rhinitis. This guide provides a detailed overview of the core enzymatic steps, cellular localization, and regulatory mechanisms. It further presents quantitative kinetic data for the key enzymes, detailed experimental protocols for their study, and visual representations of the pathway and associated workflows to facilitate a deeper understanding and aid in the development of novel therapeutic interventions.

The Core Synthesis Pathway: From Membrane Phospholipid to Pro-inflammatory Mediator

The biosynthesis of this compound is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This cascade involves the coordinated action of several key enzymes, primarily localized to the perinuclear and endoplasmic reticulum membranes.

Initiation: Liberation of Arachidonic Acid

Upon cellular stimulation by various inflammatory or allergic triggers, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear and endoplasmic reticulum membranes. There, it hydrolyzes membrane phospholipids, releasing arachidonic acid into the cytosol, making it available for the downstream enzymatic machinery.

The 5-Lipoxygenase Branch: Commitment to Leukotriene Synthesis

The first committed step in the leukotriene synthesis pathway is the oxidation of arachidonic acid by 5-lipoxygenase (5-LOX). This enzyme, often found in the cytosol or nucleoplasm in its inactive state, translocates to the nuclear envelope upon cell activation. Here, in concert with the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX, it catalyzes a two-step reaction. First, arachidonic acid is converted to the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). Subsequently, 5-LOX catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4).[1]

The Final Step: Conjugation to form this compound

Leukotriene A4 serves as a critical branch point in the pathway. It can either be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant, or it can be conjugated with glutathione (B108866) (GSH). This latter reaction is catalyzed by this compound synthase (LTC4S), an integral membrane protein located in the outer nuclear membrane and the endoplasmic reticulum.[2] The conjugation of LTA4 with glutathione at the C6 position yields this compound, the parent of the cysteinyl leukotrienes.[3]

Downstream Metabolism

Following its synthesis, LTC4 is actively transported out of the cell where it can be sequentially metabolized by extracellular peptidases. Gamma-glutamyl transpeptidase removes the glutamic acid residue to form leukotriene D4 (LTD4), and a dipeptidase can then cleave the glycine (B1666218) residue to form leukotriene E4 (LTE4).[4] Together, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes (CysLTs) and are potent mediators of bronchoconstriction, increased vascular permeability, and mucus secretion.[5]

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the key enzymes in the LTC4 synthesis pathway is crucial for designing effective inhibitors and for quantitative modeling of the pathway. The following tables summarize the available kinetic data for 5-lipoxygenase and this compound synthase.

Table 1: Kinetic Parameters of 5-Lipoxygenase (5-LOX)

| Substrate | Enzyme Source | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| Arachidonic Acid | Rat Basophilic Leukemia Cells | 182 ± 16 | 425 ± 140 nmol O₂/(min x mg) | - | - | 10,000 x g supernatant | [3] |

| Arachidonic Acid | Human (recombinant) | ~0.07 (molar fraction) | 25.76 µmol/(min x mg) | - | - | In Tween 20 mixed micelles | [6] |

| Arachidonic Acid | Human (recombinant) | - | - | - | 17 ± 2 (kH/kD) | 25°C | [7][8] |

Table 2: Kinetic Parameters of this compound Synthase (LTC4S)

| Substrate | Enzyme Source | Km | Vmax | Conditions | Reference |

| LTA4 | Human | 3.6 µM | 1.3 µmol/(mg x min) | - | [2][9] |

| Glutathione | Human | 1.6 mM | 2.7 µmol/(mg x min) | - | [2][9] |

| LTA4 | Human | 45 ± 3 µM | 4.9 ± 0.2 µM/min | Fixed GSH (2 mM) | [10] |

| Glutathione | Human | 0.7 ± 0.1 mM | 2.5 ± 0.1 µM/min | Fixed LTA₄ (20 µM) | [10] |

| LTA4 | Bovine Platelets (partially purified) | 3.3 µM | 521 nmol/(mg x min) | - | [5] |

| LTA4 | Guinea Pig Lung | 3 µM | 108 nmol/(3 min x µg) | - | [11] |

| LTA4 | Mouse (recombinant) | - | - | kcat/Km = 2.3 ± 0.26 x 106 M-1s-1 | [12] |

| LTA4 | Human (recombinant) | - | - | kcat/Km = 0.64 ± 0.057 x 106 M-1s-1 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Measurement of 5-Lipoxygenase (5-LOX) Activity

Principle: 5-LOX activity can be determined by measuring the formation of its products, such as 5-HETE or LTB4, from arachidonic acid. A common method involves stimulating cells that express 5-LOX and then quantifying the released products by ELISA or HPLC.

Protocol: Cell-Based 5-LOX Activity Assay

-

Cell Culture: Culture a suitable cell line (e.g., human neutrophils or HL-60 cells) under standard conditions.

-

Cell Plating: Seed the cells in a 24-well plate at a density of approximately 1 x 106 cells/mL in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or a known 5-LOX inhibitor (e.g., Zileuton) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Cell Stimulation: Initiate the 5-LOX pathway by adding a calcium ionophore, such as A23187 (final concentration 5 µM), to the cell suspension. This will trigger the release of endogenous arachidonic acid.

-

Incubation: Incubate the cells for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Termination and Sample Collection: Stop the reaction by placing the plate on ice and then centrifuge the plate to pellet the cells. Collect the supernatant for analysis.

-

Quantification of LTB4: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Measurement of this compound Synthase (LTC4S) Activity

Principle: LTC4S activity is assayed by measuring the formation of LTC4 from its substrates, LTA4 and glutathione. Due to the instability of LTA4, cell-free assays often utilize in-situ generation of LTA4 or a more stable LTA4 analog.

Protocol: Cell-Free LTC4S Activity Assay

-

Enzyme Source Preparation: Prepare microsomes from cells expressing LTC4S (e.g., HEK293 cells transfected with an LTC4S expression vector) or use a purified recombinant LTC4S enzyme.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Microsomal protein (e.g., 200 µg) or purified LTC4S.

-

Reduced glutathione (GSH) at a final concentration of 5 mM.

-

A suitable buffer (e.g., 25 mM Tris-HCl, pH 7.8).

-

-

In-situ LTA4 Generation (Co-incubation method):

-

Add purified 5-LOX enzyme to the reaction mixture.

-

Initiate the reaction by adding arachidonic acid (e.g., 20 µM final concentration). The 5-LOX will convert arachidonic acid to LTA4, which then becomes the substrate for LTC4S.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol.

-

Sample Preparation for HPLC: Add an internal standard (e.g., Prostaglandin B2) for quantification. Centrifuge the sample to pellet precipitated protein and transfer the supernatant to an HPLC vial.

-

Quantification of LTC4 by RP-HPLC:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., a mixture of methanol, water, and acetic acid) to separate the leukotrienes.

-

Monitor the elution profile with a UV detector at 280 nm.

-

Quantify the LTC4 peak by comparing its area to that of the internal standard.

-

Immunofluorescence Staining for LTC4S Localization

Principle: Immunofluorescence microscopy allows for the visualization of the subcellular localization of LTC4S within cells. This technique utilizes a primary antibody specific to LTC4S and a fluorescently labeled secondary antibody.

Protocol: Immunofluorescence Staining of Cultured Cells

-

Cell Culture and Fixation:

-

Grow cultured cells (e.g., COS-7 or HEK293T cells) on glass coverslips to 60-80% confluency.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Washing: Gently wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation:

-

Dilute the primary antibody against LTC4S in the blocking solution.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation:

-

Dilute a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) in the blocking solution.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

Visualization: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. The nuclear envelope and endoplasmic reticulum should exhibit fluorescence, indicating the localization of LTC4S.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The this compound synthesis pathway from arachidonic acid.

Experimental Workflow Diagram: 5-LOX Activity Assay

Caption: Workflow for a cell-based 5-lipoxygenase activity assay.

Logical Relationship Diagram: Enzyme Localization and Function

Caption: Relationship between enzyme localization and function.

References

- 1. Kinetics of leukotriene A4 synthesis by 5-lipoxygenase from rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demonstration of leukotriene-C4 synthase in platelets and species distribution of the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Leukotriene C(4) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of glutathione conjugation to leukotriene A4 by this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Properties of highly purified this compound synthase of guinea pig lung - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Inhibition of Mouse this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 5-Lipoxygenase in Leukotriene Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the 5-Lipoxygenase Pathway, its Regulation, and Therapeutic Targeting in Inflammatory Diseases.

Executive Summary

Leukotrienes are potent lipid mediators that play a pivotal role in the initiation and propagation of inflammatory responses.[1] The biosynthesis of these molecules is critically dependent on the enzyme 5-lipoxygenase (5-LO), which catalyzes the initial and rate-limiting steps in the conversion of arachidonic acid into leukotrienes.[2] Dysregulation of the 5-LO pathway is implicated in a wide range of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making 5-LO a key target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the role of 5-lipoxygenase in leukotriene biosynthesis, its complex regulatory mechanisms, and the methodologies employed to study its activity. Furthermore, it delves into the strategies for therapeutic modulation of this pathway, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

The 5-Lipoxygenase Pathway: A Cascade of Inflammatory Mediators

The biosynthesis of leukotrienes is a multi-step process initiated by cellular stimuli that trigger the release of arachidonic acid (AA) from membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2).[4] The liberated AA is then acted upon by 5-lipoxygenase.

The key steps in the 5-LO pathway are as follows:

-

5-LO Activation and Translocation: In response to an increase in intracellular calcium levels, 5-LO translocates from the cytosol to the nuclear membrane.[5][6] This process is facilitated by the 5-lipoxygenase-activating protein (FLAP) , an integral membrane protein that is essential for the activation of 5-LO.[7][8] FLAP is believed to function as a scaffold protein, presenting arachidonic acid to 5-LO for metabolism.[4][9]

-

Formation of 5-HPETE: At the nuclear membrane, 5-LO catalyzes the insertion of molecular oxygen into arachidonic acid at the C-5 position, forming the unstable intermediate 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE) .[1][5]

-

Conversion to Leukotriene A4 (LTA4): 5-LO then catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4) .[3][5]

-

Synthesis of Downstream Leukotrienes: LTA4 serves as a crucial branching point for the synthesis of two major classes of leukotrienes:

-

Leukotriene B4 (LTB4): In cells expressing LTA4 hydrolase, LTA4 is converted to LTB4, a potent chemoattractant for neutrophils and other immune cells.[10][11]

-

Cysteinyl Leukotrienes (cys-LTs): In cells containing LTC4 synthase, LTA4 is conjugated with glutathione (B108866) to form LTC4.[11] LTC4 is subsequently metabolized to LTD4 and LTE4.[11] The cys-LTs are known for their ability to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[10]

-

The following diagram illustrates the 5-lipoxygenase signaling pathway.

Caption: The 5-Lipoxygenase Signaling Pathway.

Regulation of 5-Lipoxygenase Activity

The activity of 5-LO is tightly controlled at multiple levels to prevent the excessive production of pro-inflammatory leukotrienes.

-

Calcium: An increase in intracellular calcium concentration is a primary trigger for 5-LO activation and its translocation to the nuclear membrane.[5] The EC50 for Ca2+ activation of purified 5-LO is in the low micromolar range (1–2 μM), with full activation achieved at 4–10 μM.[5]

-

5-Lipoxygenase-Activating Protein (FLAP): FLAP is indispensable for cellular leukotriene synthesis.[8] It acts as a membrane anchor for 5-LO and facilitates the transfer of arachidonic acid to the enzyme.[7][9]

-

Phosphorylation: Phosphorylation of 5-LO can modulate its nuclear import and export, thereby contributing to the regulation of its activity.[5]

-

Coactosin-like protein (CLP): CLP can bind to 5-LO and up-regulate its activity.[5] The interaction between 5-LO and CLP is calcium-dependent.[5]

-

ATP: ATP can bind to 5-LO and increase its enzymatic activity, likely by stabilizing the enzyme's structure.[5]

Therapeutic Targeting of the 5-Lipoxygenase Pathway

Given its central role in inflammation, the 5-LO pathway is a prime target for the development of anti-inflammatory drugs.[1][12] The primary strategies for inhibiting this pathway include:

-

Direct 5-LO Inhibitors: These compounds directly bind to and inhibit the enzymatic activity of 5-lipoxygenase.[4] Zileuton is a clinically approved 5-LO inhibitor used in the treatment of asthma.[12]

-

FLAP Inhibitors: These agents prevent the interaction between 5-LO and FLAP, thereby blocking the translocation and activation of 5-LO.[3][4] MK-886 is a well-characterized experimental FLAP inhibitor.[8]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized 5-LO pathway inhibitors.

| Inhibitor | Target | Assay System | IC50 Value | Reference |

| Zileuton | 5-LO | Human Whole Blood | 0.5 - 1.0 µM | [13] |

| Atreleuton | 5-LO | Various | Varies | [12] |

| Setileuton | 5-LO | Various | Varies | [12] |

| MK-886 | FLAP | Cellular Assays | 2 - 10 nM | [8][14] |

| BWA4C | 5-LO | Cellular Assays | 0.1 - 0.5 µM | [13] |

| CJ-13,610 | 5-LO | Cellular Assays | < 1 µM | [15] |

| AA-861 | 5-LO | Cellular Assays | 0.1 - 1.0 µM | [13] |

| NDGA | Pan-LOX | Cellular Assays | < 10 µM | [16] |

Experimental Protocols for Studying 5-Lipoxygenase

The evaluation of 5-LO activity and the screening of potential inhibitors rely on a variety of in vitro and cellular assays.

In Vitro 5-Lipoxygenase Activity Assay (Spectrophotometric)

Principle: This assay measures the enzymatic activity of purified 5-LO by monitoring the formation of a conjugated diene hydroperoxide product from a fatty acid substrate, which results in an increase in absorbance at 234 nm.[17]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate (B84403) buffer (pH 8.0) or 0.2 M borate (B1201080) buffer (pH 9.0).[17]

-

Enzyme Solution: Purified 5-lipoxygenase diluted in assay buffer to a working concentration (e.g., 200-400 U/mL).[17]

-

Substrate Solution: Linoleic acid or arachidonic acid prepared as a stock solution in ethanol (B145695) and diluted in assay buffer to a final concentration of 125-250 µM.[17]

-

Test Compound/Inhibitor: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

Set up reactions in a UV-transparent 96-well plate or cuvettes.

-

Blank: Assay buffer and substrate solution.

-

Control (100% activity): Assay buffer, enzyme solution, and solvent vehicle.

-

Test Sample: Assay buffer, enzyme solution, and test compound solution.

-

Pre-incubate the enzyme with the test compound or vehicle for 5-10 minutes at 25°C.[17]

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

-

The following diagram provides a generalized workflow for evaluating a 5-LOX inhibitor.

Caption: General Experimental Workflow for Evaluating 5-LOX Inhibitors.

Cellular Assay for Leukotriene Production

Principle: This assay measures the ability of a test compound to inhibit the production of leukotrienes in a cellular context, typically using inflammatory cells such as neutrophils or monocytes.

Detailed Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., human neutrophils, monocytes, or a differentiated cell line like HL-60) under standard conditions.

-

Cell Stimulation:

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.[19]

-

-

Sample Collection and Preparation:

-

After a defined incubation period, terminate the reaction (e.g., by adding a solvent or placing on ice).

-

Separate the cells from the supernatant by centrifugation.

-

The supernatant, containing the released leukotrienes, can be used for analysis.

-

-

Leukotriene Measurement:

-

Quantify the levels of specific leukotrienes (e.g., LTB4 or cys-LTs) in the supernatant using validated analytical methods such as:

-

-

Data Analysis:

-

Calculate the concentration of leukotrienes produced in the presence of different concentrations of the test compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

5-lipoxygenase is a critical enzyme in the biosynthesis of leukotrienes, potent lipid mediators that drive a wide range of inflammatory processes.[1][23] The intricate regulation of the 5-LO pathway, particularly the essential role of FLAP, provides multiple avenues for therapeutic intervention.[3][8] A thorough understanding of the biochemical mechanisms and the availability of robust experimental protocols are crucial for the successful discovery and development of novel anti-inflammatory agents targeting this pathway. The continued exploration of 5-LO and its inhibitors holds significant promise for the treatment of numerous inflammatory diseases.[12][24]

References

- 1. probiologists.com [probiologists.com]

- 2. 5-Lipoxygenase: regulation of expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Lipoxygenase: enzyme expression and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 8. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. atsjournals.org [atsjournals.org]

- 21. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Sources of Leukotriene C4 Production In Vivo

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides a detailed overview of the primary cellular sources responsible for the in vivo production of Leukotriene C4 (LTC4), a potent lipid mediator in inflammatory and allergic diseases. It includes quantitative data on cellular production capacities, descriptions of the core signaling pathways, and detailed experimental protocols for the assessment of LTC4.

Introduction to this compound (LTC4)

This compound (LTC4) is a member of the cysteinyl leukotriene (cysLT) family, which also includes its metabolites LTD4 and LTE4.[1][2] These molecules were historically known as the slow-reacting substance of anaphylaxis (SRS-A) and are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[2][3] LTC4 and the other cysLTs play a pivotal role in the pathophysiology of various inflammatory and allergic disorders, most notably asthma and allergic rhinitis.[3][4] They exert their effects by binding to specific G-protein coupled receptors (CysLT1 and CysLT2), leading to bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells.[1][4][5] Understanding the specific cellular sources of LTC4 in vivo is critical for developing targeted therapies to mitigate its pro-inflammatory effects.

Primary Cellular Sources of LTC4

The capacity to produce LTC4 is fundamentally dependent on the expression of the terminal enzyme, this compound synthase (LTC4S), which conjugates Leukotriene A4 (LTA4) with reduced glutathione (B108866).[1][6] Expression of LTC4S is restricted to a specific subset of hematopoietic cells, which are considered the primary sources of LTC4 in vivo.

Eosinophils

Eosinophils are widely regarded as a major cellular source of cysLTs.[7] Their role is particularly prominent in the context of allergic inflammation, such as in asthma.[6][8] The ability of eosinophils to generate LTC4 is a phenomenon related to their maturation; studies on eosinophils developed in vitro from cord blood progenitors show that the expression of LTC4S and the capacity to produce cysLTs increase significantly as the cells mature.[6][9] In bronchial mucosa biopsies from aspirin-intolerant asthmatics, an increase in activated eosinophils immunoreactive for LTC4S has been observed, suggesting this enzyme is a hallmark of the disease phenotype.[6]

Mast Cells

Mast cells are critical effector cells in immediate hypersensitivity reactions.[10] Upon activation, typically through antigen cross-linking of cell-bound IgE, they release both pre-formed mediators like histamine (B1213489) and newly synthesized lipid mediators, including LTC4.[6][11] Mast cells express high levels of the enzymatic machinery required for LTC4 synthesis and are found at the body's major surfaces, positioning them as first responders to allergens and other danger signals.[1][10]

Basophils

Basophils are potent producers of LTC4 and play a significant role in allergic responses, particularly the late-phase asthmatic response.[10] On a per-cell basis, basophils have been reported to produce significantly higher levels of LTC4 compared to eosinophils. Along with eosinophils, they are a key source of the cysLTs that drive the prolonged inflammatory cascades seen in chronic allergic conditions.

Monocytes and Macrophages

Cells of the monoblastic lineage, including monocytes and macrophages, are also established sources of LTC4.[2][6] Macrophages residing in tissues, such as peritoneal and alveolar macrophages, can be stimulated to produce LTC4 in response to inflammatory or phagocytic triggers.[12][13] In certain chronic inflammatory conditions, such as abdominal aortic aneurysms, macrophages have been identified as a potential main source of leukotrienes within the inflamed tissue.[1]

Transcellular Biosynthesis: The Role of Accessory Cells

An important mechanism for LTC4 production in vivo is transcellular biosynthesis, where an intermediate in the pathway is transferred from a "donor" cell to an "acceptor" cell for final conversion.[14][15]

-

Neutrophils are major producers of the unstable precursor LTA4 but lack significant LTC4S activity, making LTB4 their dominant product.[3][14] Activated neutrophils can release LTA4 into the extracellular space.[11]

-

Platelets and mast cells express LTC4S but may have limited 5-lipoxygenase activity.[2][6] These cells can efficiently take up neutrophil-derived LTA4 and convert it into LTC4.[6][11] This intercellular cooperation provides an important metabolic pathway for amplifying leukotriene production during an inflammatory response.[11]

Quantitative Data on LTC4 Production

The following table summarizes quantitative data from in vitro and ex vivo studies, providing a comparative baseline for the LTC4 production capacity of different cell types. It is important to note that in vitro stimulation often uses potent, non-physiological stimuli (e.g., calcium ionophore A23187), and results can vary based on the specific conditions.

| Cell Type | Species | Stimulus | Product Measured | Mean Production per 10⁶ Cells | Citation(s) |

| Eosinophils (cultured, 28 days) | Human | Calcium Ionophore A23187 | Cysteinyl LTs | 94.6 ± 9.0 pmol | [9] |

| Eosinophils (purified, normodense) | Human | Platelet-Activating Factor (10⁻⁵ M) | LTC4 | 0.74 ± 0.08 ng | [16] |

| Mast Cells (bone marrow-derived) | Mouse | Calcium Ionophore A23187 | LTC4 | 90.9 ± 7.5 ng | [17] |

| Basophils | Human | Various Secretagogues | LTC4 | ~60 pmol | |

| Eosinophils (comparative) | Human | Various Secretagogues | LTC4 | ~2 pmol | |

| Macrophages (peritoneal, in vivo) | Mouse | Opsonized Zymosan | LTC4/LTE4 | 8-fold increase over 45 min | [12] |

| Aortic Aneurysm Tissue Homogenate | Human | Arachidonic Acid | Cysteinyl LTs | 2.62 ± 0.61 ng/µg protein | [1] |

Signaling Pathways for LTC4 Production

LTC4 synthesis is a highly regulated, multi-step enzymatic cascade that occurs at the perinuclear and endoplasmic reticulum membranes.[2][8]

The canonical pathway begins with the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA₂).[6] The AA is then presented by the 5-lipoxygenase-activating protein (FLAP) to the enzyme 5-lipoxygenase (5-LO).[1][6] 5-LO first oxygenates AA to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently dehydrates it to create the unstable epoxide, LTA4.[6][7] At this crucial branch point, LTA4 can be either hydrolyzed to LTB4 or conjugated with reduced glutathione (GSH) by LTC4 synthase (LTC4S) to form LTC4.[1][6] Once synthesized, LTC4 is actively exported from the cell by transporters like the multidrug resistance protein 1 (MRP1). Extracellularly, LTC4 is rapidly metabolized by peptidases into LTD4 and then the more stable LTE4.[10]

Experimental Protocols

Protocol 1: Quantification of In Vivo LTC4 Release in Human Allergic Skin Reactions

This protocol details a method for measuring the in vivo release of LTC4 directly at the site of an allergic reaction using a skin chamber technique.[18]

Methodology:

-

Subject Selection: Recruit atopic volunteers with known skin test reactivity to a specific antigen (e.g., ragweed).

-

Site Preparation: On the volar surface of the forearm, create superficial abrasions by gently removing the stratum corneum with a sterile scalpel blade, exposing the epidermis without causing bleeding.

-

Chamber Placement: Place sterile plastic chambers over the denuded skin sites and secure them with an adhesive.

-

Antigen Challenge: Inject a solution of the specific antigen into the test chambers. Inject a control solution (e.g., phosphate-buffered saline) into separate control chambers on the same arm.

-

Serial Sampling: At defined time points (e.g., 1, 2, 3, and 4 hours post-challenge), aspirate the fluid that has accumulated in the chambers.

-

Sample Processing: Immediately after collection, centrifuge the fluid to remove cells and store the supernatant at -70°C.

-

Leukotriene Analysis:

-

Separation: Use reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the different leukotriene species (LTC4, LTD4, LTE4, LTB4) in the sample.[18]

-

Quantification: Quantify the amount of each leukotriene in the HPLC fractions using a specific and sensitive radioimmunoassay (RIA).[18][19]

-

-

Data Expression: Express results as the concentration of LTC4 (e.g., in ng/mL) detected at each time point, comparing antigen-challenged sites to control sites.[18]

Protocol 2: In Vitro LTC4 Production by Purified Human Eosinophils

This protocol describes a method for stimulating purified eosinophils in vitro to measure their LTC4 production capacity.[16]

Methodology:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using density gradient centrifugation followed by negative selection (e.g., magnetic-activated cell sorting) to achieve high purity (>95%).

-

Cell Culture: Resuspend the purified eosinophils in a suitable buffer (e.g., Tyrode's buffer) at a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Pre-incubation (Optional): If studying pathway modulation, pre-incubate the cells with inhibitors or enhancers for a defined period (e.g., 30 minutes).

-

Stimulation: Add a stimulating agent to the cell suspension. Common stimuli include:

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 15-60 minutes). The reaction is typically stopped by placing the tubes on ice and centrifuging.

-

Supernatant Collection: Carefully collect the cell-free supernatant for analysis.

-

LTC4 Quantification: Measure the concentration of LTC4 in the supernatant using a commercial Enzyme Immunoassay (EIA) kit, which offers high specificity and sensitivity.[20]

-

Data Normalization: Express the results as the mass or molar amount of LTC4 produced per million cells (e.g., ng/10⁶ eosinophils or pmol/10⁶ eosinophils).[9][16]

Conclusion

The in vivo production of this compound is a complex process primarily driven by a select group of myeloid cells, including eosinophils, mast cells, basophils, and macrophages.[6][10] The relative contribution of each cell type can vary depending on the specific inflammatory context and disease state. Furthermore, the mechanism of transcellular biosynthesis highlights a sophisticated level of intercellular communication that can significantly amplify the inflammatory signal.[15] A thorough understanding of these cellular sources and the methodologies used to quantify their output is essential for researchers and drug developers aiming to create more effective and targeted anti-inflammatory therapies for diseases like asthma, allergic rhinitis, and other leukotriene-mediated disorders.

References

- 1. pnas.org [pnas.org]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Zafirlukast - Wikipedia [en.wikipedia.org]

- 6. atsjournals.org [atsjournals.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. WikiGenes - LTC4S - this compound synthase [wikigenes.org]

- 9. Expression of LTC4 synthase during the development of eosinophils in vitro from cord blood progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biomarkers of the involvement of mast cells, basophils and eosinophils in asthma and allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound production by murine mast cells: evidence of a role for extracellular leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of leukotriene production in vivo and in vitro in resident and elicited peritoneal macrophages in chickens and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aberrant production of this compound by macrophages from autoimmune- prone mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcellular biosynthesis of cysteinyl leukotrienes in vivo during mouse peritoneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Accumulation of this compound and histamine in human allergic skin reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo production of leukotriene B4 and this compound in rabbit colitis. Relationship to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Leptin Elicits LTC4 Synthesis by Eosinophils Mediated by Sequential Two-Step Autocrine Activation of CCR3 and PGD2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Roles of Leukotriene C4: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Functions, Signaling, and Experimental Analysis of a Key Inflammatory Mediator

Introduction

Leukotriene C4 (LTC4) is a potent, sulfur-containing lipid mediator that belongs to the cysteinyl leukotriene (CysLT) family. Synthesized from arachidonic acid via the 5-lipoxygenase pathway, LTC4 plays a pivotal role in the pathophysiology of a range of inflammatory and allergic diseases, most notably asthma and allergic rhinitis.[1][2] This technical guide provides a comprehensive overview of the physiological functions of LTC4 in the human body, its signaling pathways, and detailed protocols for its experimental investigation. This document is intended for researchers, scientists, and drug development professionals working to understand and target the complex mechanisms of inflammation.

Biosynthesis of this compound

The synthesis of LTC4 is initiated by cellular stimuli that activate cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid from the nuclear membrane. The key enzymatic steps are as follows:

-

5-Lipoxygenase (5-LO) Activation : In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LO converts arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4).[3][4]

-

Conjugation with Glutathione (B108866) : this compound synthase (LTC4S), a member of the MAPEG family of integral membrane proteins, catalyzes the conjugation of LTA4 with reduced glutathione (GSH) to form LTC4.[3][4]

Following its synthesis, LTC4 is actively transported out of the cell by the multidrug resistance protein 1 (MRP1) transporter.[5][6] Extracellularly, LTC4 can be sequentially metabolized by ectoenzymes to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), which are also biologically active.[3][5][6]

Physiological Functions and Pathophysiological Roles

This compound exerts a wide array of powerful biological effects, primarily through its interaction with specific cell surface receptors. These actions are integral to the inflammatory response but also contribute significantly to disease pathology.

Role in the Respiratory System

LTC4 is a key mediator in the pathogenesis of asthma and allergic rhinitis.[1][2] Its primary effects in the airways include:

-

Bronchoconstriction : LTC4 is an extremely potent bronchoconstrictor, estimated to be 100 to 1,000 times more powerful than histamine.[7] This effect is mediated by the contraction of airway smooth muscle.

-

Increased Vascular Permeability : LTC4 enhances the permeability of the microvasculature in the airways, leading to plasma exudation and mucosal edema.[8][9] This contributes to airway narrowing.

-

Mucus Hypersecretion : By stimulating mucus glands, LTC4 contributes to the increased mucus production characteristic of asthma, further obstructing the airways.[1]

Role in the Cardiovascular System

LTC4 also has significant effects on the cardiovascular system:

-

Vasoconstriction : LTC4 can cause vasoconstriction in various vascular beds, including the coronary arteries.[8]

-

Increased Vascular Permeability : Similar to its effects in the airways, LTC4 can increase the permeability of blood vessels, leading to edema.[8][10]

-

Cardiac Effects : Some studies suggest that LTC4 may have a negative inotropic effect on the heart, reducing myocardial contractility.[11]

Role in Inflammation

As a potent pro-inflammatory mediator, LTC4 is involved in the broader inflammatory cascade by:

-

Recruiting Inflammatory Cells : Although less potent than Leukotriene B4 in this regard, CysLTs can contribute to the recruitment of eosinophils and other leukocytes to sites of inflammation.

-

Enhancing Inflammatory Responses : LTC4 can amplify the inflammatory response by acting in concert with other inflammatory mediators.

Signaling Pathways

LTC4 exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and the cysteinyl leukotriene receptor 2 (CysLT2R).[3][5][6][12]

-

CysLT1 Receptor : This receptor is the high-affinity receptor for LTD4, but it also binds LTC4 with lower affinity.[12] It is the target of widely used anti-asthmatic drugs like montelukast (B128269) and zafirlukast. Activation of CysLT1R, which is coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC).[4][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][12] The resulting increase in intracellular Ca2+ is a key trigger for smooth muscle contraction.

-

CysLT2 Receptor : This receptor binds LTC4 and LTD4 with roughly equal affinity.[13] Its signaling pathways are less well-characterized but are also thought to involve Gq/11 and subsequent increases in intracellular calcium.

The activation of these signaling cascades ultimately leads to the various physiological responses attributed to LTC4, such as smooth muscle contraction and increased vascular permeability.

Caption: Signaling pathway of this compound via the CysLT1 receptor.

Quantitative Data

The following tables summarize key quantitative data related to the physiological functions of this compound.

Table 1: Receptor Binding Affinities of this compound

| Ligand | Receptor | Preparation | Assay Type | Parameter | Value |

| LTC4 | CysLT1 | Guinea Pig Ileum | Radioligand Binding | pKi | 6.42 |

| LTC4 | CysLT2 | - | - | - | Binds with equal affinity to LTD4 |

Note: Specific Ki values for LTC4 at the CysLT2 receptor are not as consistently reported as for the CysLT1 receptor.

Table 2: Functional Potency of this compound

| Biological Effect | Tissue/Model | Parameter | Value |

| Bronchoconstriction | Guinea Pig Trachea | EC50 | ~1-10 nM |

| Increased Vascular Permeability | Guinea Pig Skin | - | 5-100 times more potent than histamine |

Table 3: Physiological and Pathophysiological Concentrations of this compound

| Biological Fluid | Condition | Concentration (pg/mL) |

| Bronchoalveolar Lavage Fluid (BALF) | Healthy Controls | 120 ± 20 |